1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE is a complex organic compound characterized by its unique structure and functional groups. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This process typically involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE shares similarities with other nitroaniline derivatives, such as 2,4-dinitroaniline and 2,6-dinitroaniline.
- **These compounds have similar functional groups and undergo comparable chemical reactions .
Uniqueness
- **N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
- **Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
5463-34-3 |
---|---|
Molekularformel |
C15H20N4O4 |
Molekulargewicht |
320.34 g/mol |
IUPAC-Name |
N-[(4-methyl-3-propan-2-ylpent-4-en-2-ylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H20N4O4/c1-9(2)15(10(3)4)11(5)16-17-13-7-6-12(18(20)21)8-14(13)19(22)23/h6-8,10,15,17H,1H2,2-5H3 |
InChI-Schlüssel |
UAQMMJLGPGWUEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=C)C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.